4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the reactants, products, reaction conditions, and the mechanism of each reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds (single, double, triple, ionic, covalent, etc.) that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes looking at the reactants and products of the reaction, the reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, refractive index, and chemical stability. It may also involve studying its spectroscopic properties (UV-Vis, IR, NMR, etc.).Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Bronchodilator Development : The synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a key building block in the development of 1,3-bis(4methyloxazol‐5-yl)xanthine, provides potential pathways for creating improved bronchodilators. This process involves a series of transformations including a reaction with 4methyloxazol-5-yl isocyanate and sodium hydroxide, highlighting the chemical versatility of oxazole derivatives in pharmaceutical applications (Ray & Ghosh, 1999).
Spectroscopic and Analytical Studies
- Photoelectron Spectroscopy : Isoxazoles and oxazoles, closely related to 4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole, have been analyzed using photoelectron spectroscopy. This technique, combined with a perturbation theoretic approach, aids in understanding the electron distribution in these molecules, which is crucial for their application in various scientific fields (Kobayashi et al., 1982).
Antibacterial and Antioxidant Properties
- Antibacterial and Antiurease Activity : The synthesis of compounds like ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives demonstrates the potential antibacterial, antiurease, and antioxidant properties of furan-2-yl-containing compounds. These characteristics are important for the development of new pharmaceutical agents (Sokmen et al., 2014).
Chemical Reactivity and Synthesis
- Chemical Reactivity and Synthesis : Exploring the reactivity of halomethyl oxazoles, like 2-(halomethyl)-4,5-diaryloxazoles, is crucial for synthetic chemistry applications. These compounds can be transformed into various derivatives, showcasing the potential of 4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole in synthetic chemistry (Patil & Luzzio, 2016).
Luminescent Properties
- Spectral-Luminescent Properties : Derivatives of 2-(fur-2-yl)-5-phenyloxazole, which share structural similarities with 4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole, have been synthesized and their spectral-luminescent properties have been studied. This research is significant for developing new organic luminophores, which have applications in various scientific and industrial fields (Patsenker & Lokshin, 1999).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, reactivity, and environmental impact. It would also involve looking at appropriate safety precautions for handling and disposing of the compound.
Future Directions
This would involve looking at potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
I hope this general outline helps! If you have specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
4-(chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZMGBANZTXFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625043 | |
Record name | 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
CAS RN |
141399-54-4 | |
Record name | 4-(Chloromethyl)-2-(2-furanyl)-5-methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141399-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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